molecular formula C7H13NOS2 B1667009 Alyssin CAS No. 167963-04-4

Alyssin

Cat. No. B1667009
M. Wt: 191.3 g/mol
InChI Key: IUUQPVQTAUKPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alyssin, (S)-, is an analogue of Sulforaphane that has been shown to have cytotoxic effect on CCRF-SB leukemia cells and lymphoblastoid cells.

Scientific Research Applications

Anticancer Activity in Hepatocellular Carcinoma Cells

Alyssin demonstrates potent anticancer ability in hepatocellular carcinoma cell lines, such as HepG2. This effect is attributed to alyssin's ability to increase intracellular reactive oxygen species (ROS) and suppress tubulin polymerization, leading to cell-cycle arrest in the S and G2/M phase. Unlike other isothiocyanates, alyssin does not interact with DNA but works through apoptosis and necrosis, indicating its potential as a chemotherapeutic agent against hepatic cancer (Pocasap, Weerapreeyakul, & Thumanu, 2019).

Interaction with Drugs in Human Adenocarcinoma Cells

Alyssin, as part of isothiocyanates, has shown interactions with drugs in human adenocarcinoma cell lines, such as Caco-2. These interactions may strengthen or weaken the effect of the drugs, depending on alyssin's concentration and the type of drug. The transcription factor Nrf2 is involved in these interactions, suggesting a complex regulatory mechanism affecting drug efficacy (Lubelska et al., 2012).

Enhancement of Anticancer Drug Efficacy

Recent studies have explored the combination of alyssin with standard chemotherapeutics, like 5-fluorouracil, to increase their therapeutic efficacy. The synergy between alyssin and 5-fluorouracil has been observed, particularly in colon cancer cell lines, enhancing the anticancer activity of 5-fluorouracil. This suggests alyssin's role in potentiating the effects of existing cancer treatments (Milczarek et al., 2018).

Differential Response in Lymphoblastoid and Leukemia Cells

The effects of alyssin on different cell lines have shown variability. In studies involving human B-lymphocytes derived cells, such as lymphoblastoid and leukemia cells, alyssin and its analogs showed varied chemopreventive properties and apoptosis-inducing activity. This differential response highlights the specificity of alyssin's action depending on the cell type (Misiewicz, Skupińska, & Kasprzycka-Guttman, 2007).

properties

IUPAC Name

1-isothiocyanato-5-methylsulfinylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUQPVQTAUKPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983213
Record name 1-Isothiocyanato-5-(methanesulfinyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alyssin

CAS RN

646-23-1
Record name Alyssin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alyssin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isothiocyanato-5-(methanesulfinyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALYSSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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